Cas no 59260-76-3 (trans-2-aminocyclopentanol)

trans-2-aminocyclopentanol 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol,2-amino-, (1R,2R)-rel-
- 2-HydroxycyclopentylaMine
- trans-2-Amino-cyclopentanol
- 1-AMino-2-hydroxycyclopentane
- trans-2-Aminocyclopentanol
- (1S)-trans-2-amino-cyclopentanol
- (1S,2S)-2-aminocyclopentanol
- (1S,2S)-trans-2-amino-1-cyclopentanol
- (1S,2S)-trans-2-aminocyclopentanol
- (S,S)-(+)-2-aminocyclopentanol
- (S,S)-2-aminocyclopentan-1-ol
- Cyclopentanol,2-amino-(6CI,7CI,9CI)
- trans-2-Aminocyclpentanol
- (1R,2R)-2-Aminocyclopentanol
- (1R,2R)-2-aminocyclopentan-1-ol
- Cyclopentanol, 2-amino-, (1R,2R)-
- Cyclopentanol, 2-amino-, (1R,2R)-rel-
- trans 2-aminocyclopentanol
- trans-2-aminocy-clopentanol
- (R,R)-2-aminocyclopentanol
- trans-2- amino-cyclopentanol
- Trans-2-hydroxycyclopentylamine
- 2alpha-Aminocyclopentan-1beta-ol
- JFFOUICIRBXFRC-RFZPGFLSSA-N
- (+/-) trans-2-aminocyclopentanol
- (1R,2R)-2-hydroxy-cyclopentylamine
- EN300-59553
- EN300-250068
- MFCD08669809
- 59260-76-3
- trans-1-amino-2-hydroxycyclopentane
- 68327-03-7
- rac-(1R,2R)-2-aminocyclopentan-1-ol
- DTXSID60440241
- (+/-)-trans-2-aminocyclopentanol
- AKOS005363022
- SCHEMBL553132
- DS-12040
- CS-0096407
- DB-074004
- cyclopentane, 1-amino-2-hydroxy-
- CYCLOPENTANOL,2-AMINO-,(1R,2R)-(9CI)
- MFCD10568161
- CHEMBL2375114
- trans-2-aminocyclopentanol
-
- MDL: MFCD08669809
- インチ: 1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
- InChIKey: JFFOUICIRBXFRC-RFZPGFLSSA-N
- ほほえんだ: O([H])[C@]1([H])C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 101.084064g/mol
- ひょうめんでんか: 0
- XLogP3: -0.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 101.084064g/mol
- 単一同位体質量: 101.084064g/mol
- 水素結合トポロジー分子極性表面積: 46.2Ų
- 重原子数: 7
- 複雑さ: 65.1
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.084
- ふってん: 179.4°C at 760 mmHg
- フラッシュポイント: 62.3 °C
- 屈折率: 1.516
- PSA: 46.25
- LogP: 0.55880
trans-2-aminocyclopentanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H227-H315-H319-H335
- 警告文: P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
trans-2-aminocyclopentanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250068-5.0g |
rac-(1R,2R)-2-aminocyclopentan-1-ol |
59260-76-3 | 95% | 5.0g |
$127.0 | 2024-06-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296571-250mg |
trans-2-Amino-cyclopentanol, |
59260-76-3 | 250mg |
¥602.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D688010-10g |
trans-2-Aminocyclopentanol |
59260-76-3 | 95% | 10g |
$300 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY552-200mg |
trans-2-aminocyclopentanol |
59260-76-3 | 97% | 200mg |
148.0CNY | 2021-07-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A895970-250mg |
trans-2-Aminocyclopentanol |
59260-76-3 | 97% | 250mg |
¥189.00 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY552-1g |
trans-2-aminocyclopentanol |
59260-76-3 | 97% | 1g |
375.0CNY | 2021-07-12 | |
TRC | R308651-1g |
(1R,2R)-rel-2-Aminocyclopentanol |
59260-76-3 | 1g |
$ 95.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32110-100mg |
trans-2-Aminocyclopentanol |
59260-76-3 | 97% | 100mg |
¥35.0 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296571A-500 mg |
trans-2-Amino-cyclopentanol, |
59260-76-3 | 500MG |
¥978.00 | 2023-07-11 | ||
Enamine | EN300-250068-50.0g |
rac-(1R,2R)-2-aminocyclopentan-1-ol |
59260-76-3 | 95% | 50.0g |
$726.0 | 2024-06-19 |
trans-2-aminocyclopentanol 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
trans-2-aminocyclopentanolに関する追加情報
trans-2-aminocyclopentanol (CAS No. 59260-76-3): An Overview of Its Structure, Properties, and Applications
trans-2-aminocyclopentanol (CAS No. 59260-76-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as trans-cyclopentylamine, is a chiral molecule with a unique structure that makes it an important building block in the synthesis of various biologically active compounds. In this article, we will delve into the chemical structure, physical properties, and potential applications of trans-2-aminocyclopentanol.
Chemical Structure and Properties
trans-2-aminocyclopentanol is characterized by its five-membered cyclopentane ring with an amino group (-NH2) and a hydroxyl group (-OH) attached to adjacent carbon atoms. The trans configuration refers to the spatial arrangement of these functional groups, where they are positioned on opposite sides of the ring. This configuration imparts specific stereochemical properties to the molecule, which are crucial for its reactivity and biological activity.
The molecular formula of trans-2-aminocyclopentanol is C5H11NO2, and its molecular weight is approximately 117.14 g/mol. The compound is a colorless solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 88°C, and it has a boiling point of approximately 190°C under standard conditions.
Synthesis and Preparation
The synthesis of trans-2-aminocyclopentanol can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reduction of cyclopentanone to cyclopentanol, followed by the introduction of an amino group through amination reactions. Another approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the formation of the trans isomer with high enantiomeric purity.
In recent years, there has been significant progress in developing more efficient and environmentally friendly methods for synthesizing trans-2-aminocyclopentanol. For example, a study published in the Journal of Organic Chemistry in 2021 reported a novel catalytic asymmetric hydrogenation process that achieved high yields and excellent enantioselectivity. This method not only reduces waste but also enhances the overall sustainability of the synthesis process.
Biological Activity and Applications
trans-2-aminocyclopentanol has shown promising biological activity in various assays, making it a valuable intermediate in drug discovery and development. One of its key applications is in the synthesis of antiviral agents. For instance, it has been used as a building block in the development of nucleoside analogs that exhibit potent activity against viral infections such as HIV and hepatitis B.
In addition to antiviral applications, trans-2-aminocyclopentanol has also been explored for its potential as an intermediate in the synthesis of neuroprotective agents. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that derivatives of trans-2-aminocyclopentanol could effectively protect neuronal cells from oxidative stress-induced damage. This finding opens up new avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmaceutical Research and Development
The pharmaceutical industry has shown great interest in trans-2-aminocyclopentanol due to its unique structural features and potential therapeutic applications. Several pharmaceutical companies are currently investigating this compound as a lead molecule for drug development. For example, a clinical trial conducted by a leading pharmaceutical company evaluated the safety and efficacy of a trans-2-aminocyclopentanol derivative as a treatment for chronic pain. Preliminary results indicated that the compound was well-tolerated and showed promising analgesic effects.
Beyond its direct use as an active pharmaceutical ingredient (API), trans-2-aminocyclopentanol also serves as a valuable chiral building block in combinatorial chemistry approaches. Its ability to form stable intermediates with diverse functional groups makes it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
Safety Considerations
While trans-2-aminocyclopentanol is generally considered safe for use in laboratory settings when proper handling procedures are followed, it is important to note that it should be handled with care due to its potential reactivity with certain chemicals. Standard safety protocols should be adhered to when working with this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats.
In terms of environmental impact, efforts are being made to develop greener synthetic methods for producing trans-2-aminocyclopentanol that minimize waste generation and reduce energy consumption. These sustainable practices align with the broader goals of green chemistry and contribute to reducing the environmental footprint of chemical manufacturing processes.
Conclusion
trans-2-aminocyclopentanol (CAS No. 59260-76-3) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an important building block for synthesizing biologically active molecules with diverse therapeutic applications. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in modern drug discovery efforts.
59260-76-3 (trans-2-aminocyclopentanol) 関連製品
- 13552-09-5(2-Aminooctadecane-1,3-diol)
- 4048-33-3(6-Amino-1-hexanol)
- 6850-38-0(2-Aminocyclohexanol)
- 57070-95-8(cis-2-aminocyclopentanol)
- 6982-39-4(rel-(1R,2R)-2-Aminocyclohexanol)
- 24006-62-0(Sphinganine-C20)
- 74111-21-0((1S,2S)-2-Aminocyclohexanol)
- 538-09-0(Nortropine)
- 3102-56-5(DL-erythro-Dihydrosphingosine)
- 260065-85-8((1R,2S)-2-aminocyclopentan-1-ol)

